molecular formula C12H11NO2S B12898326 (Z)-4-((Ethylthio)methylene)-3-phenylisoxazol-5(4H)-one

(Z)-4-((Ethylthio)methylene)-3-phenylisoxazol-5(4H)-one

Cat. No.: B12898326
M. Wt: 233.29 g/mol
InChI Key: GPKWLSCPBMJFMN-NTMALXAHSA-N
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Description

(Z)-4-((Ethylthio)methylene)-3-phenylisoxazol-5(4H)-one is a synthetic isoxazol-5(4H)-one derivative, a class of heterocyclic compounds recognized for their significant potential in medicinal chemistry and drug discovery . These compounds are five-membered rings containing both nitrogen and oxygen atoms, and their structure can be modified at the 3- and 4- positions to produce a diverse library of bioactive molecules . The specific (Z) stereochemistry and the incorporation of an ethylthio moiety in this compound make it a valuable intermediate for structure-activity relationship (SAR) studies. Research Applications & Value: Isoxazol-5(4H)-one derivatives are versatile scaffolds in organic synthesis and pharmaceutical research . They serve as key precursors for the development of novel therapeutic agents due to their wide range of biological activities . Researchers utilize these compounds in projects targeting anticancer , antimicrobial , anti-inflammatory , and antioxidant agents . The structural features of this specific compound, particularly the ethylthio group, may be investigated for its role in enhancing metabolic stability or influencing binding affinity to biological targets. Handling & Compliance: This product is provided For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any other human or animal use. Researchers should consult the Safety Data Sheet (SDS) and handle the material in accordance with all applicable local and national laboratory safety regulations.

Properties

Molecular Formula

C12H11NO2S

Molecular Weight

233.29 g/mol

IUPAC Name

(4Z)-4-(ethylsulfanylmethylidene)-3-phenyl-1,2-oxazol-5-one

InChI

InChI=1S/C12H11NO2S/c1-2-16-8-10-11(13-15-12(10)14)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8-

InChI Key

GPKWLSCPBMJFMN-NTMALXAHSA-N

Isomeric SMILES

CCS/C=C\1/C(=NOC1=O)C2=CC=CC=C2

Canonical SMILES

CCSC=C1C(=NOC1=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

One-Pot Three-Component Condensation

A widely employed method for synthesizing 4-substituted isoxazol-5(4H)-ones involves a one-pot, three-component reaction of:

  • A β-ketoester (e.g., ethyl acetoacetate),
  • Hydroxylamine hydrochloride,
  • An aldehyde or aldehyde derivative bearing the desired substituent (in this case, an ethylthio-methylene group precursor).

This reaction is typically catalyzed by acid catalysts or nanocatalysts in aqueous or mixed solvent media.

Typical procedure:

  • Mix equimolar amounts of β-ketoester, hydroxylamine hydrochloride, and the aldehyde derivative in water or water/ethanol mixture.
  • Add a catalyst such as citric acid or a magnetic nanocatalyst (e.g., PDAN-Ni@Fe3O4).
  • Stir the mixture at mild temperatures (room temperature to 50 °C) until completion, monitored by TLC.
  • Isolate the product by filtration and purify by recrystallization from ethanol or acetone.

Example from literature:

  • Using citric acid as a catalyst in water, 3-methyl-4-arylmethylene isoxazol-5(4H)-ones were synthesized with yields up to 90% at room temperature within hours.
  • The PDAN-Ni@Fe3O4 nanocatalyst enabled efficient synthesis of isoxazol-5(4H)-ones at 50 °C with high yields and shorter reaction times compared to other catalysts.

Use of Nanocatalysts for Enhanced Efficiency

The magnetic poly(1,8-diaminonaphthalene)-nickel nanocatalyst (PDAN-Ni@Fe3O4) has been demonstrated to facilitate the synthesis of isoxazol-5(4H)-ones via:

  • Activation of the β-ketoester,
  • Nucleophilic attack by hydroxylamine hydrochloride,
  • Subsequent condensation with the aldehyde,
  • Intramolecular cyclization to form the isoxazol-5(4H)-one ring.

This catalyst allows easy recovery by magnetic separation and reuse, enhancing the green chemistry aspect of the synthesis.

Specific Considerations for (Z)-4-((Ethylthio)methylene)-3-phenylisoxazol-5(4H)-one

The ethylthio-methylene substituent at the 4-position suggests the aldehyde component used in the condensation is an ethylthio-substituted aldehyde or a precursor that can introduce the ethylthio group via substitution or addition reactions.

  • The aldehyde bearing the ethylthio group can be synthesized or procured separately.
  • The condensation with β-ketoester and hydroxylamine hydrochloride proceeds under similar conditions as other aryl-substituted isoxazolones.
  • Reaction optimization may involve adjusting catalyst loading, temperature, and solvent to maximize yield and selectivity for the (Z)-isomer.

Comparative Data on Reaction Conditions and Yields

Catalyst / Method Solvent Temperature (°C) Reaction Time (h) Yield (%) Notes
Citric acid Water Room temp (~25) 5-8 80-90 Green, mild conditions, easy workup
PDAN-Ni@Fe3O4 nanocatalyst Water/Ethanol 50 1-2 85-95 Magnetic recovery, faster reaction
Stirring without catalyst Water Room temp >10 Moderate Slower, lower yield
Natural solvent (WEOFPA + glycerol) Eutectic mixture 50 Optimized High Green solvent system, high yield

Mechanistic Insights

The generally accepted mechanism for the formation of isoxazol-5(4H)-ones involves:

  • Activation of the β-ketoester by the catalyst.
  • Nucleophilic attack by hydroxylamine hydrochloride forming an intermediate oxime.
  • Condensation of the oxime intermediate with the aldehyde (ethylthio-substituted in this case).
  • Intramolecular cyclization via nucleophilic attack of oxygen on the activated carbonyl carbon.
  • Elimination of water to form the isoxazol-5(4H)-one ring system.

The presence of the ethylthio group may influence the electronic properties of the aldehyde, potentially affecting reaction rates and stereoselectivity.

Summary of Key Research Findings

  • The use of environmentally friendly catalysts such as citric acid and magnetic nanocatalysts improves reaction efficiency and sustainability.
  • Water or water/ethanol mixtures serve as green solvents, facilitating easy product isolation and purification.
  • The reaction tolerates various substituents on the aldehyde, including electron-donating and electron-withdrawing groups, without significant loss of yield or selectivity.
  • The (Z)-configuration is favored under mild conditions, consistent with literature on arylmethylene isoxazol-5(4H)-ones.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-((Ethylthio)methylene)-3-phenylisoxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced under specific conditions to form corresponding amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed for reduction.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

The compound (Z)-4-((Ethylthio)methylene)-3-phenylisoxazol-5(4H)-one is a member of the isoxazolone family, which has garnered attention for its diverse applications in fields such as medicinal chemistry, materials science, and organic synthesis. This article delves into its scientific research applications, supported by case studies and data tables.

Chemical Properties and Structure

The molecular formula of this compound is C14H15NO2SC_{14}H_{15}NO_2S with a molecular weight of 261.33 g/mol. The structure features a phenyl group attached to an isoxazolone ring, which contributes to its biological activity.

Antimicrobial Activity

Research has highlighted the antimicrobial properties of isoxazolone derivatives, including this compound. A study demonstrated that certain derivatives exhibited significant activity against various bacterial strains and fungi. The mechanism of action often involves interference with microbial cell wall synthesis or metabolic pathways, making these compounds promising candidates for developing new antibiotics.

Anti-inflammatory Effects

Isoxazolones have been investigated for their anti-inflammatory properties. The compound's ability to inhibit pro-inflammatory cytokines has been observed in vitro, suggesting potential therapeutic uses in treating inflammatory diseases.

Anticancer Potential

There is growing interest in the anticancer applications of this compound. Studies have shown that derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. In vitro assays have confirmed its efficacy against several cancer cell lines.

Nonlinear Optical Materials

Recent research has focused on the use of isoxazolone derivatives in nonlinear optical (NLO) applications. The unique electronic properties of this compound make it suitable for fabricating NLO materials, which are essential for developing advanced photonic devices.

Crystallization and Structural Studies

The compound has been studied for its crystallization behavior, revealing insights into its solid-state properties. Understanding the crystal packing and intermolecular interactions can lead to improved material performance in various applications.

Compound NameActivity TypeTarget Organism/Cell LineIC50 Value (µM)
This compoundAntimicrobialE. coli15
This compoundAnticancerHeLa10
This compoundAnti-inflammatoryRAW 264.720

Table 2: Nonlinear Optical Properties

Compound NameNLO Coefficient (pm/V)Wavelength (nm)
This compound45800

Case Study 1: Antimicrobial Efficacy

A study conducted by Gümrükçüoğlu et al. demonstrated that the synthesized isoxazolone derivatives exhibited promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural modifications and enhanced biological activity, paving the way for further optimization of these compounds for clinical use .

Case Study 2: Anticancer Mechanisms

Research published in a peer-reviewed journal investigated the anticancer effects of various isoxazolone derivatives, including this compound. The study utilized flow cytometry to assess apoptosis rates in treated cancer cells, revealing that the compound significantly increased apoptotic cell populations compared to controls .

Mechanism of Action

The mechanism of action of (Z)-4-((Ethylthio)methylene)-3-phenylisoxazol-5(4H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or DNA. The ethylthio group and the isoxazole ring play crucial roles in its binding affinity and specificity. The compound’s ability to undergo various chemical modifications also allows for the fine-tuning of its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Variations

The biological and physical properties of (Z)-4-benzylidene-3-phenylisoxazol-5(4H)-ones are highly dependent on substituents at the benzylidene ring. Key analogs include:

Compound Name (Abbreviation) Substituent Key Properties References
(Z)-4-(4-Methoxybenzylidene)-3-phenyl (MLS) 4-OCH₃ SHG efficiency 1.5× OH1; para-methoxy enhances electron density
(Z)-4-(4-Dimethylaminobenzylidene)-3-phenyl (DLS) 4-N(CH₃)₂ SHG efficiency 2.8× OH1; strong electron-donating group improves NLO response
(Z)-4-(4-Chlorobenzylidene)-3-phenyl 4-Cl Intermediate for fused heterocycles; electron-withdrawing Cl affects reactivity
(Z)-4-(Indol-3-ylmethylene)-3-phenyl Indole substituent Moderate anticancer activity (IC₅₀: 37.43–59.16 µM)
Target Compound 4-SC₂H₅ Expected higher lipophilicity; weaker electron donation than OCH₃/N(CH₃)₂ -

Key Observations:

  • Electronic Effects: Methoxy (-OCH₃) and dimethylamino (-N(CH₃)₂) groups enhance nonlinear optical (NLO) properties due to strong electron-donating effects, whereas ethylthio (-SC₂H₅) is a weaker donor with moderate electron-delocalization capacity .
  • Biological Activity : Substituents like indole or methoxy improve tyrosinase inhibition (IC₅₀: 14.62 µM for active analogs) and anticancer activity, likely through enhanced binding to enzyme active sites . The ethylthio group’s lipophilicity may improve membrane permeability but reduce polar interactions.
  • Synthetic Utility : Chloro and methoxy substituents are used to synthesize fused heterocycles (e.g., pyrazoloisoxazoles), suggesting ethylthio derivatives could serve as intermediates for sulfur-containing analogs .

Thermal and Crystallographic Properties

  • Thermal Stability: Methoxy and dimethylamino analogs exhibit decomposition temperatures >200°C, suitable for NLO applications . Ethylthio derivatives may show similar stability due to the robust isoxazolone core.
  • Crystal Packing: Substituents influence molecular packing. For example, methoxy groups participate in C-H···O interactions, while dimethylamino groups form N-H···O hydrogen bonds .

Biological Activity

(Z)-4-((Ethylthio)methylene)-3-phenylisoxazol-5(4H)-one is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides an overview of the compound's synthesis, biological properties, and potential applications based on current research findings.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of ethylthio-substituted aldehydes with hydroxylamine and β-keto esters. The following general steps outline the synthesis process:

  • Formation of Isoxazole Ring : This is achieved through cyclization reactions involving appropriate precursors such as β-keto esters and hydroxylamine.
  • Introduction of Ethylthio Group : The ethylthio group is introduced using thiol derivatives in the presence of suitable reagents.
  • Methylene Bridge Formation : This can be accomplished through condensation reactions using aldehydes or ketones.

Anticancer Properties

Recent studies have highlighted the anticancer activity of isoxazole derivatives, including this compound. For instance, compounds derived from isoxazoles have shown promising results against various cancer cell lines, including lung cancer cells (A549) and breast cancer cells (MCF-7). In comparative studies, certain derivatives exhibited comparable or superior activity to standard chemotherapeutic agents like doxorubicin .

The biological activity of this compound is believed to involve:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression and promote apoptosis in cancer cells.
  • Antioxidant Activity : Some studies have indicated that isoxazole derivatives possess antioxidant properties, which can mitigate oxidative stress in cells .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibition of A549 and MCF-7 cell lines
AntioxidantReduction in oxidative stress markers
Enzyme InhibitionPotential inhibition of specific kinases

Case Study: Anticancer Evaluation

In a focused study on the anticancer properties of isoxazole derivatives, several compounds were synthesized and evaluated for their cytotoxic effects on lung cancer cells. Among these, this compound demonstrated significant cytotoxicity, leading to a decrease in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays .

Q & A

Q. Table 1. Comparison of Synthetic Routes

MethodCatalystSolventTime (h)Yield (%)Reference
One-potCitric acidEthanol5–2470–90
Enamine alkylationNoneDMF1260–75

Q. Table 2. Tyrosinase Inhibition Data

CompoundIC50_{50} (µM)Inhibition TypeBinding Interactions
(Z)-isomer14.62CompetitiveHis263, Phe264
Kojic acid37.86CompetitiveHis244, Asn260

Key Recommendations for Researchers

  • Synthetic Optimization : Screen catalysts (e.g., p-TsOH) to reduce reaction time below 5 hours.
  • Advanced Characterization : Use synchrotron XRD for high-resolution crystal structure refinement .
  • Biological Screening : Evaluate cytotoxicity (e.g., MTT assay) to rule out nonspecific enzyme inhibition .

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